4-Hydroxy-3-propoxybenzaldehyde
Overview
Description
4-Hydroxy-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, which is an aromatic compound containing a benzene ring carrying an aldehyde group .
Synthesis Analysis
Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were prepared using various aromatic amines and base catalyst in the presence of aqueous media . The organic co-crystal 4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN) has been grown by slow evaporation method using ethanol solvent .Molecular Structure Analysis
The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques . Density functional theory (DFT) computations were used by B3LYP/6-311++G (d,P) as a standard basis set to optimize molecular geometry .Chemical Reactions Analysis
The charge transfer properties of the grown 4H3MN co-crystal were analyzed by frontier molecular orbital analysis . The mulliken charge and molecular electrostatic potential of the present molecule were theoretically analyzed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.2 . It is a powder at room temperature . The melting point is between 71-73 degrees Celsius .Scientific Research Applications
Electrocatalysis and Redox Properties
4-Hydroxybenzaldehyde derivatives, including closely related compounds to 4-Hydroxy-3-propoxybenzaldehyde, have been studied for their electrocatalytic properties. For instance, 3,4-Dihydroxybenzaldehyde has been used in electropolymerized films for NADH oxidation, demonstrating stable redox-active properties with a quinone moiety (Pariente, Lorenzo, & Abruña, 1994). Additionally, the electrochemical polymerization of 4-hydroxybenzaldehyde and formaldehyde mixtures has been explored to enhance the properties of glassy carbon electrodes, indicating significant electrostatic effects useful in analytical applications (Garcia, Pauli, & Ortiz, 2001).
Solubility and Thermodynamics in Organic Solvents
The solubility of 4-hydroxybenzaldehyde in various organic solvents has been extensively studied. This research provides essential data for the purification process and optimization conditions in bromination processes, indicating its practical applications in organic synthesis (Wang, Xu, & Xu, 2017).
Anti-Asthmatic and Anti-Inflammatory Applications
Studies on derivatives of 4-hydroxybenzaldehyde, such as 4-hydroxy-3-methoxybenzaldehyde, have revealed significant anti-asthmatic and anti-inflammatory activities. These compounds have been shown to inhibit specific airway resistance and reduce recruitment of leukocytes, histamine release, and eosinophil peroxidase activities, highlighting their potential in pharmaceutical applications for treating asthma and inflammation (Jang, Lee, & Kim, 2010).
Synthesis and Chemical Intermediate Applications
The synthesis of 4-hydroxybenzaldehyde derivatives and their role as chemical intermediates in various industries, such as perfumery, food flavoring, and pharmaceuticals, has been extensively documented. These compounds are crucial for developing flavors and fragrances and serve as intermediates in synthesizing more complex molecules (Ju & Xin, 2003).
Photophysical Properties and Charge Transfer Studies
The photophysical properties and intramolecular charge transfer effects of similar compounds like 4-hydroxy-3-methoxybenzaldehyde have been a subject of interest. These studies are vital for understanding the molecular behavior of such compounds in different environments, which can be applied in material sciences and photophysical research (Rajendiran & Balasubramanian, 2008).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-3-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h3-4,6-7,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYEFKMNADVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364853 | |
Record name | 4-hydroxy-3-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-propoxybenzaldehyde | |
CAS RN |
110943-74-3 | |
Record name | 4-hydroxy-3-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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